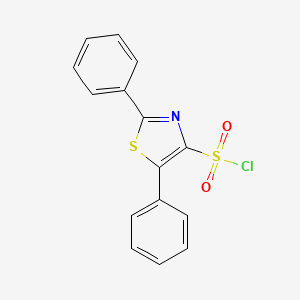![molecular formula C21H16ClN7O3 B2883870 3-(2-chlorophenyl)-5-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide CAS No. 2034457-42-4](/img/structure/B2883870.png)
3-(2-chlorophenyl)-5-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chlorophenyl)-5-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C21H16ClN7O3 and its molecular weight is 449.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Heterocyclic Chemistry
Research in the field of heterocyclic chemistry has demonstrated the synthesis of various mesoionic and heterocyclic compounds, including those related to the structure of interest. For instance, the development of fused mesoionic heterocycles and the synthesis of 1,3,4-triazolo[3,2-a]pyridine derivatives show the potential for creating a range of biologically active compounds through intricate synthetic pathways. These studies illustrate the flexibility and utility of heterocyclic compounds in creating novel structures with potential for varied applications in scientific research (Molina et al., 1984).
Antimicrobial and Antibacterial Activity
Synthetic efforts have also led to the creation of compounds with significant antimicrobial and antibacterial properties. For example, the synthesis of new 1,3-disubstituted pyrrolidinone derivatives bearing various moieties, such as triazole and oxadiazole, has shown excellent antibacterial activity against pathogens like S. aureus and E. coli. This research underscores the potential of such compounds in addressing the need for new antibacterial agents with high efficacy (Balandis et al., 2019).
Antitumor Properties
The exploration of antitumor properties in compounds with similar structural features has revealed promising results. The synthesis and evaluation of compounds for their antitumor activity have been a focus, indicating the potential of these structures in contributing to the development of new cancer treatments. The relationship between chemical structure and biological activity is crucial in this research, guiding the synthesis of compounds with optimized therapeutic effects (Stevens et al., 1984).
Enaminones in Heterocyclic Synthesis
The utility of enaminones as building blocks for the synthesis of heterocyclic compounds has been highlighted in various studies. These compounds serve as versatile intermediates in the creation of structures with potential anticancer and antimicrobial activities. The synthesis of N-arylpyrazole-containing enaminones and their subsequent transformation into a variety of heterocyclic compounds showcases the importance of enaminones in medicinal chemistry research (Riyadh, 2011).
Mechanism of Action
Mode of Action
It is known that compounds with similar structures, such as pyrazole-bearing compounds, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds often work by interacting with specific proteins or enzymes in the target organism, disrupting their normal function .
Biochemical Pathways
For instance, some pyrazole-bearing compounds have been shown to have antileishmanial and antimalarial activities, suggesting they may interfere with the life cycle of these parasites .
Result of Action
Compounds with similar structures have been shown to have potent antileishmanial and antimalarial activities . This suggests that this compound may also have potential as a therapeutic agent against these diseases.
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN7O3/c1-11-17(18(28-31-11)13-6-3-4-8-15(13)22)20(30)23-10-16-25-26-19-14(7-5-9-29(16)19)21-24-12(2)27-32-21/h3-9H,10H2,1-2H3,(H,23,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGKKOBTAAVVLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3=NN=C4N3C=CC=C4C5=NC(=NO5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

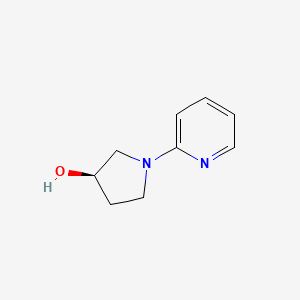
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-methylsulfonylbenzamide](/img/structure/B2883789.png)
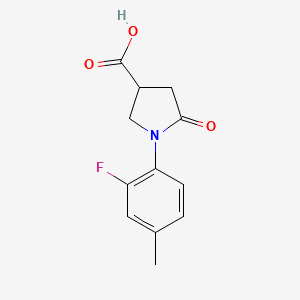
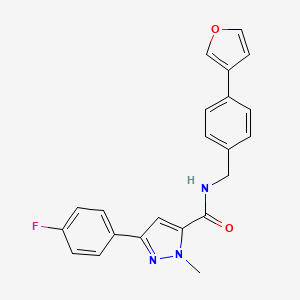
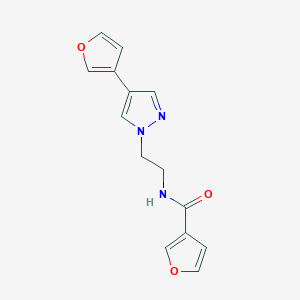

![N-(tert-butyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2883798.png)
![2-[(Ethanesulfonyl)methyl]benzonitrile](/img/structure/B2883799.png)

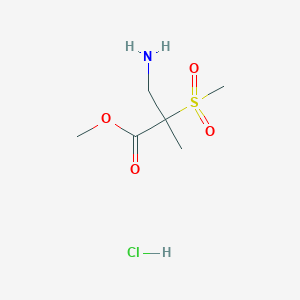
![6-Amino-1-benzyl-5-[2-(3,4-dimethoxy-phenyl)-ethylamino]-1H-pyrimidine-2,4-dione](/img/structure/B2883804.png)
![6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2883807.png)
